

Cyclooctatin: A Technical Overview of a Lysophospholipase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclooctatin**

Cat. No.: **B1233482**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin is a naturally occurring diterpene isolated from the fermentation broth of the bacterium *Streptomyces melanopsporofaciens* MI614-43F2.^[1] It has garnered scientific interest due to its specific and competitive inhibition of lysophospholipase, an enzyme involved in the metabolism of lysophospholipids. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and potential therapeutic implications of **cyclooctatin**.

Molecular Profile

Cyclooctatin is a complex molecule with a tricyclic carbon skeleton. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₄ O ₃	[1]
Molecular Weight	322.5 g/mol	
Appearance	Colorless powder	[1]
CAS Number	139552-97-9	

Biological Activity and Quantitative Data

The primary characterized biological activity of **cyclooctatin** is the competitive inhibition of lysophospholipase.^[1] Lysophospholipases are enzymes that hydrolyze lysophospholipids to produce a free fatty acid and a glycerophosphobase. The inhibition of this enzyme by **cyclooctatin** suggests its potential to modulate signaling pathways that are dependent on the levels of lysophospholipids and their metabolites.

Parameter	Value	Enzyme Source	Substrate
Inhibition Constant (Ki)	4.8×10^{-6} M	Not Specified	Not Specified

Experimental Protocols

While the detailed experimental protocol from the original isolation and characterization paper by Aoyama et al. (1992) is not fully available, a general methodology for assessing lysophospholipase inhibition can be described based on established techniques.

Representative Lysophospholipase Inhibition Assay

This protocol outlines a common method for measuring the inhibitory activity of a compound like **cyclooctatin** on lysophospholipase activity, often utilizing a radiolabeled substrate.

1. Enzyme and Substrate Preparation:

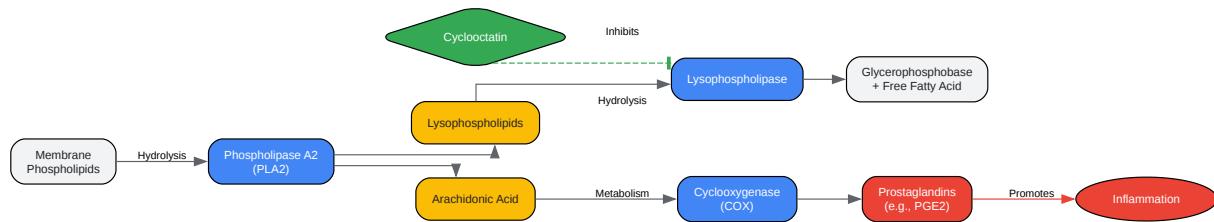
- A purified or partially purified preparation of lysophospholipase is obtained from a suitable biological source (e.g., cell lysates, tissue homogenates).
- A radiolabeled lysophospholipid substrate, such as [¹⁴C]-lysophatidylcholine, is prepared in a suitable buffer.

2. Assay Procedure:

- The reaction mixture is prepared in microcentrifuge tubes or a microplate, containing a buffer at the optimal pH for the enzyme, the lysophospholipase enzyme preparation, and varying concentrations of the inhibitor (**cyclooctatin**).

- The reaction is initiated by the addition of the radiolabeled substrate.
- The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period, allowing the enzymatic reaction to proceed.
- The reaction is terminated by the addition of a stop solution, which typically contains a mixture of organic solvents (e.g., chloroform/methanol) to denature the enzyme and facilitate lipid extraction.

3. Product Separation and Quantification:


- The lipid-containing organic phase is separated from the aqueous phase by centrifugation.
- The lipids are then separated using thin-layer chromatography (TLC) to distinguish the unreacted substrate from the radiolabeled free fatty acid product.
- The amount of radioactivity in the spot corresponding to the free fatty acid is quantified using a scintillation counter or phosphorimager.

4. Data Analysis:

- The percentage of inhibition is calculated for each concentration of the inhibitor by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.
- The IC_{50} value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For competitive inhibitors, a Dixon plot can be used to determine the K_i .

Signaling Pathway Involvement

Lysophospholipase plays a crucial role in the arachidonic acid cascade, a major signaling pathway involved in inflammation. By hydrolyzing lysophospholipids, lysophospholipase can influence the amount of arachidonic acid available for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. The inhibition of lysophospholipase by **cyclooctatin** can, therefore, be hypothesized to downregulate this inflammatory cascade.

[Click to download full resolution via product page](#)

Figure 1. The inhibitory effect of **Cyclooctatin** on the Arachidonic Acid inflammatory pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclooctatin, a new inhibitor of lysophospholipase, produced by *Streptomyces melanopsporofaciens* MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclooctatin: A Technical Overview of a Lysophospholipase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233482#cyclooctatin-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com